molecular formula C17H15ClO5S B2863530 methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1564076-29-4

methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2863530
CAS No.: 1564076-29-4
M. Wt: 366.81
InChI Key: VYWGUMUHBNFMSQ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring:

  • A methyl ester group at the terminal carboxylate position.
  • A (4-chlorophenyl) substituent at the β-position of the α,β-unsaturated ester.
  • A (4-methoxyphenyl)sulfonyl group at the α-position.

The sulfonyl moiety introduces strong electron-withdrawing effects, while the 4-methoxyphenyl group provides electron-donating resonance stabilization. The 4-chlorophenyl substituent contributes additional electron-withdrawing character and steric bulk. The E-configuration of the double bond is critical for maintaining planarity, which is essential for conjugation and reactivity in synthetic applications, such as cycloadditions or polymerizations .

Properties

IUPAC Name

methyl (E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO5S/c1-22-14-7-9-15(10-8-14)24(20,21)16(17(19)23-2)11-12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWGUMUHBNFMSQ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Aryl Amines Followed by Acrylate Formation

A widely reported strategy involves the initial sulfonylation of 4-methoxyaniline with 4-chlorophenylsulfonyl chloride to form the intermediate sulfonamide. This intermediate undergoes subsequent acrylate esterification under basic conditions.

Step 1: Sulfonamide Intermediate Synthesis
4-Methoxyaniline reacts with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic substitution at the sulfur center, yielding N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide.

Step 2: Acrylate Esterification
The sulfonamide intermediate is treated with methyl acrylate in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C for 4 hours. This step forms the acrylate backbone through a Morita–Baylis–Hillman (MBH)-like reaction, with the sulfonyl group acting as an electron-withdrawing group to activate the α-position for nucleophilic attack.

Key Data:

  • Yield: 78% for analogous structures.
  • Reaction Conditions: 0.5 mmol sulfonamide, 0.75 mmol methyl acrylate, 0.5 mmol Cs₂CO₃, CH₃CN, 80°C.

Direct Sulfonylation of Preformed Acrylates

An alternative approach involves introducing the sulfonyl group to a preformed acrylate ester. Methyl 3-(4-chlorophenyl)acrylate is treated with 4-methoxyphenylsulfonyl chloride under radical or nucleophilic conditions.

Mechanistic Pathway:

  • Radical Sulfonylation: Using a persulfate initiator (e.g., K₂S₂O₈) in aqueous acetonitrile, the sulfonyl radical adds to the acrylate’s β-position, followed by oxidation to stabilize the sulfone.
  • Nucleophilic Substitution: Employing LDA (lithium diisopropylamide) as a base, the acrylate’s α-hydrogen is deprotonated, enabling sulfonyl group insertion via an Sₙ2 mechanism.

Key Data:

  • Radical Method Yield: 65–72% for similar substrates.
  • Nucleophilic Method Yield: 55–60%.

Stereochemical Control in (2E)-Configuration

The E-configuration of the acrylate double bond is critical for the compound’s reactivity. Stereoselective synthesis is achieved via:

Base-Mediated Isomerization

Post-synthesis, the Z/E isomer ratio is adjusted using catalytic bases like DBU (1,8-diazabicycloundec-7-ene). For example, heating the crude product with 5 mol% DBU in toluene at 60°C for 2 hours enriches the E-isomer to >97:3 Z/E.

Catalytic Asymmetric Synthesis

Bifunctional hydrogen-bonding catalysts, such as squaramide derivatives, enable enantioselective formation of the E-isomer. For instance, using 10 mol% of a chiral squaramide catalyst in DCM at −20°C achieves 91% enantiomeric excess (ee) for analogous acrylates.

Key Data:

  • Isomerization Yield: >95% E-selectivity.
  • Catalytic ee: Up to 91%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance scalability, sulfonylation and acrylation steps are conducted in continuous flow systems. Parameters include:

  • Residence Time: 10–15 minutes per step.
  • Temperature: 80–100°C.
  • Solvent: Acetonitrile or DCM.

Purification Techniques

Flash chromatography on silica gel (10–20% ethyl acetate/petroleum ether) achieves >98% purity. Industrial setups employ simulated moving bed (SMB) chromatography for higher throughput.

Comparative Analysis of Methods

Method Yield (%) E-Selectivity Scalability Reference
Sulfonylation + MBH 78 >97:3 Moderate
Radical Sulfonylation 70 85:15 High
Catalytic Asymmetric 65 91% ee Low

Challenges and Optimization Strategies

Byproduct Formation

Competing O-sulfonylation or over-sulfonylation is mitigated by:

  • Stoichiometric Control: Limiting sulfonyl chloride to 1.1 equivalents.
  • Low-Temperature Reactions: Conducting steps at 0–5°C.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl group reactivity, while non-polar solvents (toluene) improve stereoselectivity during isomerization.

Emerging Methodologies

Photocatalytic Sulfonylation

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to generate sulfonyl radicals at ambient temperatures, reducing energy input and improving yields (up to 82%).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures achieves >99% ee for the E-isomer, though substrate scope remains limited.

Chemical Reactions Analysis

Biological Activity

Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate, a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C17H15ClO5SC_{17}H_{15}ClO_5S . Its structure includes a chlorophenyl group and a methoxyphenylsulfonyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits moderate to strong antibacterial properties . For instance, it has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with varying degrees of activity against other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other Gram-positive strainsWeak to Moderate

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have indicated that it possesses significant cytotoxic effects on various cancer cell lines. For example, it was tested on HeLa cells and exhibited an IC50 value below 10 µg/mL, indicating potent anticancer activity .

Table 2: Anticancer Activity (IC50 Values)

Cell LineIC50 Value (µg/mL)
HeLa< 10
MCF-711.20 - 93.46
SKOV-37.87 - 70.53

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for its potential therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing pathogens .

Table 3: Enzyme Inhibition Studies

EnzymeInhibition Level
AcetylcholinesteraseStrong
UreaseStrong

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on various synthesized sulfonamide derivatives, including the target compound, revealed that it effectively inhibited biofilm formation by staphylococcal strains at concentrations as low as 2 × MIC . This suggests its potential use in medical devices where biofilm formation poses significant challenges.
  • Cytotoxicity Tests : In a comparative analysis of several derivatives, this compound was among the most active compounds against cancer cell lines, reinforcing its potential as an anticancer agent .
  • Mechanistic Studies : Molecular docking studies have elucidated the interaction of this compound with specific amino acids in target proteins, providing insights into its mechanism of action and supporting further development for therapeutic applications .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison
Compound Torsion Angle (C=C) Bond Length (C=C, Å) Hydrogen Bonding Reference
This compound Not reported Not reported Likely sulfonyl O participation
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 3.2° (syn-periplanar) 1.34 None reported
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile 177.3° (trans) 1.42 (C–C) N–H⋯O (intramolecular, RAHB)
Table 2: Substituent Effects on Reactivity
Substituent Position (α/β) Group Effect on Reactivity Example Compound
α Sulfonyl (SO₂) Enhances electrophilicity; stabilizes transition states in SN2 reactions. Target compound,
α Cyano (CN) Promotes cyclization via nitrile participation; increases polymer backbone rigidity.
β 4-Chlorophenyl (Cl) Increases steric hindrance; slows enzymatic degradation. Target compound
β 4-Fluorophenyl (F) Improves metabolic stability and bioavailability via reduced oxidative metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.